

The Discovery and Synthesis of Colistimethate Sodium: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Colistimethate Sodium
Cat. No.:	B001327

[Get Quote](#)

Introduction: In an era marked by the escalating threat of multidrug-resistant (MDR) Gram-negative bacteria, the antibiotic colistin has re-emerged as a critical last-line therapeutic agent. Initially discovered in the mid-20th century, its use was largely abandoned due to concerns over nephrotoxicity and neurotoxicity. However, the dearth of new antibiotics effective against pathogens like *Pseudomonas aeruginosa*, *Acinetobacter baumannii*, and carbapenem-resistant *Enterobacteriaceae* has necessitated its clinical revival. This guide provides an in-depth examination of the discovery of colistin and the subsequent development and synthesis of its less toxic prodrug, **colistimethate sodium** (CMS). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital antibiotic.

Discovery and Historical Development

Colistin was first isolated in Japan in 1949 by Y. Koyama from the bacterium *Bacillus polymyxa* var. *colistinus* (now known as *Paenibacillus polymyxa*)^{[1][2][3][4]}. Also known as polymyxin E, it belongs to the polymyxin class of polypeptide antibiotics^{[1][2][4]}. It became available for clinical use in 1959^[1]. The initial intravenous formulation was approved by the US FDA in 1959 for its potent bactericidal activity against Gram-negative bacteria^{[5][6]}.

However, reports of significant kidney and nerve damage led to a sharp decline in its use by the 1980s, as less toxic alternatives like aminoglycosides became available^{[1][7]}. The landscape of infectious diseases has since changed dramatically. The rise of MDR organisms in the 1990s and beyond, for which few or no treatment options exist, prompted a re-evaluation

of colistin's therapeutic potential[1][7]. This has led to its resurgence as an essential, albeit challenging, last-resort treatment in modern medicine[2][7].

To mitigate the toxicity of colistin, a derivative, **colistimethate sodium** (CMS), was developed and made available for injection in 1959[1]. CMS is a prodrug that is converted in vivo to the active colistin, offering a safer, though more complex, therapeutic profile[7][8].

Milestone	Year	Description	Reference
Discovery	1947-1949	Y. Koyama isolates colistin from <i>Bacillus polymyxa</i> var. <i>colistinus</i> in Japan.	[1][3][4][5]
First Clinical Use	1950s	Colistin is introduced for clinical use as an intravenous formulation.	[2][5][6]
Approval of CMS	1959	Colistimethate sodium (CMS), a less toxic prodrug, becomes available for injection.	[1][5]
US Approval	1970	Colistimethate sodium is approved for medical use in the United States.	[1]
Decline in Use	1980s	Widespread discontinuation due to reports of significant nephrotoxicity and neurotoxicity.	[1][7]
Resurgence	1990s-Present	Re-emerges as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.	[1][2][7]

Chemical Synthesis of Colistimethate Sodium

Colistimethate sodium is a semi-synthetic derivative of colistin, created to reduce the toxicity associated with the parent compound[9]. The synthesis involves the chemical modification of

the primary amine groups present in the diaminobutyric acid (Dab) residues of the colistin polypeptide[10][11].

The process is a sulfomethylation reaction where colistin is treated with formaldehyde and sodium bisulfite[1][10][11][12]. This reaction adds a sulfomethyl group (-CH₂SO₃Na) to the five primary amines of colistin, transforming the polycationic colistin molecule into an anionic prodrug, CMS[1][13]. As a prodrug, CMS itself has little to no antibacterial activity[7]. It is unstable in aqueous solutions and, following administration, undergoes hydrolysis in vivo to release the active colistin along with a complex mixture of partially sulfomethylated derivatives[1][7][13].

Property	Colistin Sulfate	Colistimethate Sodium (CMS)	References
Chemical Formula	C ₅₂ H ₉₈ N ₁₆ O ₁₃ (Colistin A)	C ₅₈ H ₁₀₅ N ₁₆ Na ₅ O ₂₈ S ₅ (approx.)	[1][11][14]
Molar Mass	~1155.45 g·mol ⁻¹	~1750 g·mol ⁻¹	[1][15]
Charge (Physiological pH)	Polycationic (+)	Anionic (-)	[1][13]
Form	Stable Salt	Prodrug, readily hydrolysed in solution	[1]
Activity	Active antibacterial agent	Inactive prodrug, converts to active colistin	[7][8]

Mechanism of Action

The bactericidal activity of colistin is directed specifically against Gram-negative bacteria, owing to its interaction with the outer membrane[6].

- **Electrostatic Binding:** The polycationic colistin molecule has a strong affinity for the negatively charged lipopolysaccharide (LPS) molecules that constitute the outer leaflet of the Gram-negative outer membrane[2][3][16][17]. The initial binding is an electrostatic interaction

between the positively charged α,γ -diaminobutyric acid (Dab) residues of colistin and the anionic phosphate groups of the lipid A component of LPS[2][5][6].

- **Disruption of Outer Membrane:** This binding competitively displaces divalent cations (Mg^{2+} and Ca^{2+}) that are essential for maintaining the structural integrity of the LPS layer[1][2][5][6]. This displacement leads to a disorganization and increased permeability of the outer membrane[3][18].
- **Detergent-like Action:** The lipophilic fatty acid tail of the colistin molecule then penetrates the hydrophobic regions of the bacterial membrane system[1][3][19]. This detergent-like action disrupts both the outer and inner cytoplasmic membranes, leading to the leakage of essential intracellular contents and ultimately, bacterial cell death[1][3][5].
- **Anti-Endotoxin Effect:** By binding tightly to the lipid A moiety of LPS, colistin can also neutralize the endotoxic activity of LPS, which is a key factor in the pathogenesis of septic shock[2][5][7].

Antibacterial Spectrum

Colistin demonstrates potent activity against a range of clinically significant Gram-negative pathogens. However, some Gram-negative bacteria, such as *Proteus* spp., *Providencia* spp., and *Serratia marcescens*, exhibit intrinsic resistance[20].

Organism	MIC Susceptibility Range ($\mu g/mL$)	Reference
<i>Escherichia coli</i>	0.12–128	[1]
<i>Klebsiella pneumoniae</i>	0.25–128	[1]
<i>Pseudomonas aeruginosa</i>	≤ 0.06 –16	[1]
<i>Acinetobacter baumannii</i>	Susceptible	[1][7]

Note: The emergence of acquired resistance, often mediated by plasmid-borne mcr genes, is a growing clinical concern.[1][21][22][23]

Experimental Protocols

Protocol 1: Generalized Synthesis of Colistimethate Sodium

This protocol describes a generalized laboratory-scale method for the sulfomethylation of colistin.

Materials:

- Colistin Sulfate
- Formaldehyde (37% solution)
- Sodium Bisulfite (NaHSO_3)
- Purified Water
- Reaction vessel with stirring capability
- pH meter
- Lyophilizer

Methodology:

- Dissolve a known quantity of Colistin Sulfate in purified water within the reaction vessel.
- Cool the solution to between 0-10°C while stirring.
- Slowly add a molar excess of formaldehyde solution to the colistin solution.
- Sequentially, and while maintaining the low temperature, slowly add a molar excess of sodium bisulfite solution. The reaction is highly exothermic and requires careful control of temperature.
- Monitor and maintain the pH of the reaction mixture within a specified range (typically neutral to slightly alkaline) for several hours to allow the sulfomethylation to proceed to completion.
- Upon completion, the resulting solution contains **colistimethate sodium**.

- The product can be isolated from the solution by lyophilization (freeze-drying) to yield **colistimethate sodium** as a white to off-white powder.
- Characterization of the final product should be performed using techniques such as HPLC to confirm the conversion and assess purity[10].

Protocol 2: Reconstitution of Colistimethate Sodium for Administration

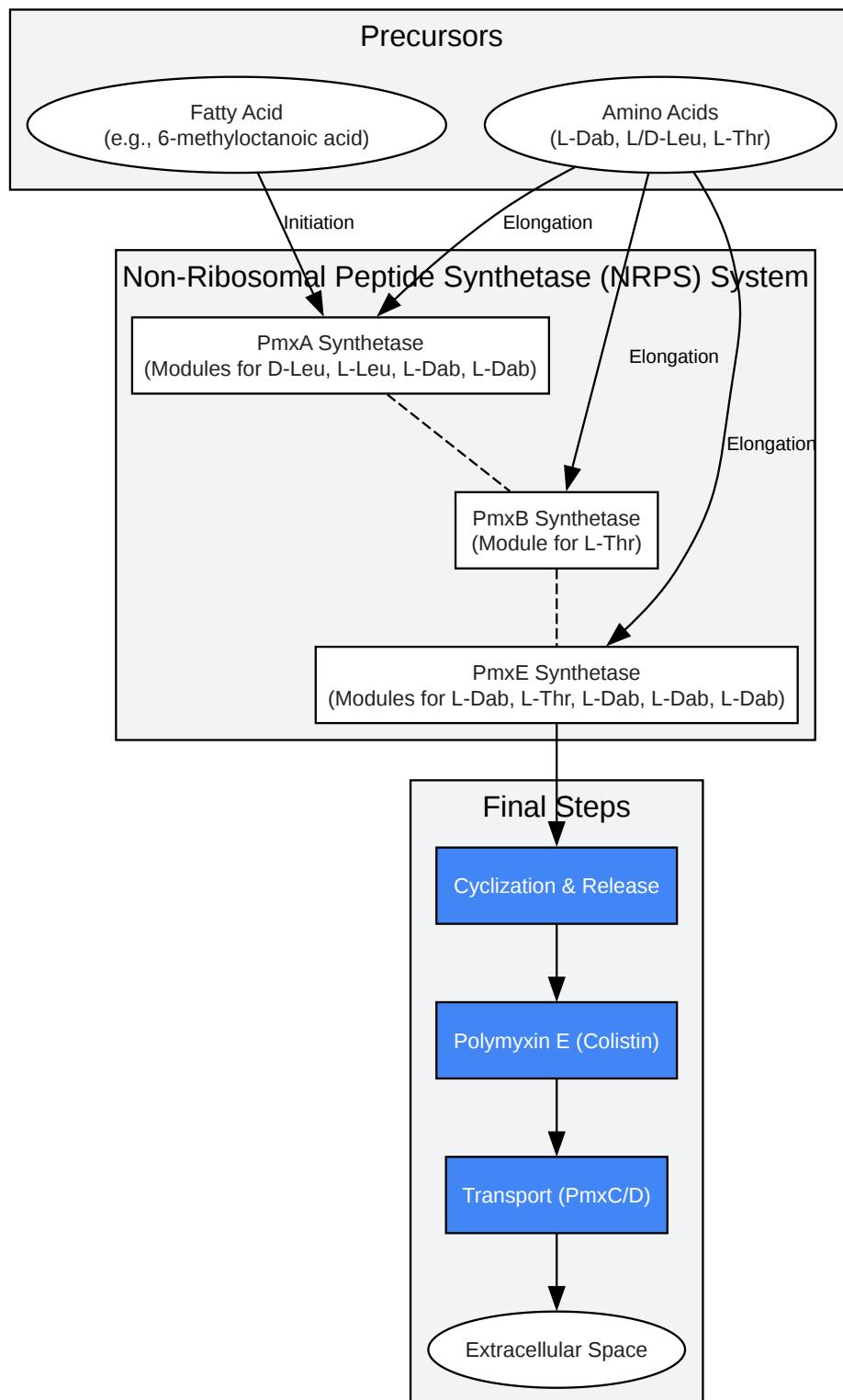
This protocol outlines the standard procedure for preparing lyophilized CMS for clinical use (e.g., intravenous infusion or nebulization). Strict aseptic technique is mandatory.

Materials:

- Vial of lyophilized **Colistimethate Sodium** (e.g., 1 or 2 million International Units)
- Sterile diluent (e.g., Sterile Water for Injection or 0.9% Sodium Chloride)[8][24]
- Sterile syringe and needle
- Final infusion solution (if for IV), e.g., 50 mL 0.9% Sodium Chloride[8]

Methodology:

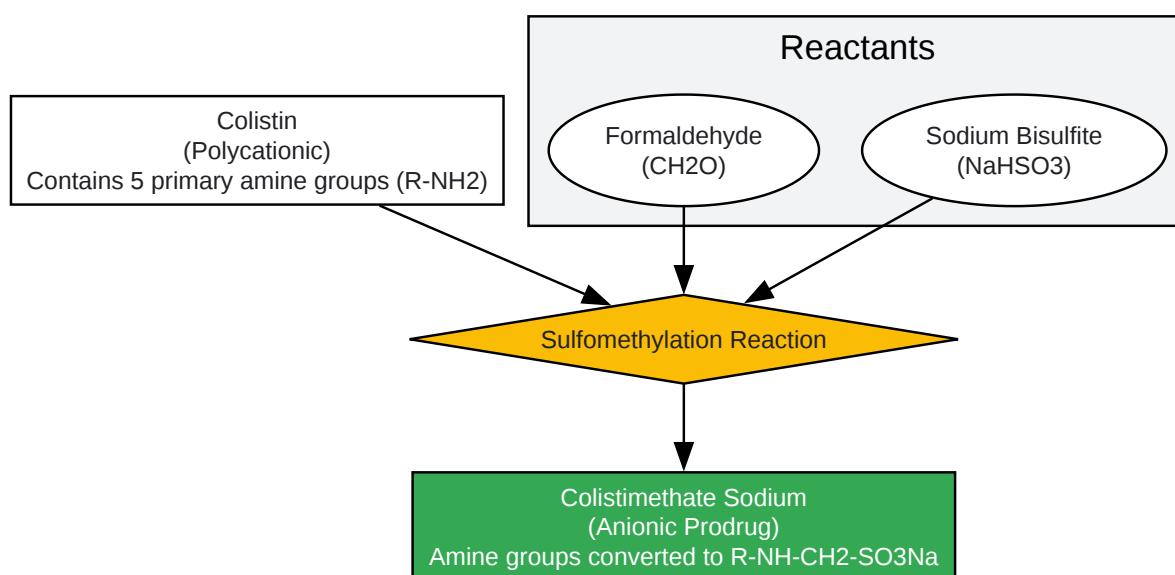
- Wash hands thoroughly and prepare a clean, aseptic workspace[24][25].
- Remove the protective cap from the CMS vial to expose the rubber stopper[24][25].
- Using a sterile syringe, draw up the required volume of sterile diluent. For a 1 million IU vial, 3-5 mL is typically used; for a 2 million IU vial, 4-10 mL may be used[8][26].
- Inject the diluent into the CMS vial.
- Gently swirl or rotate the vial to dissolve the powder completely[24][27]. Avoid vigorous shaking, as this can cause frothing[25][27].
- Once dissolved, the solution should be visually inspected for particulate matter and discoloration.


- For intravenous infusion, withdraw the reconstituted solution and add it to the final infusion bag (e.g., 50 mL 0.9% Sodium Chloride)[8]. The infusion should be started promptly after preparation[8].
- For nebulization, the reconstituted solution is poured directly into the nebulizer chamber[24].

Dose Form	International Units (IU)	Milligrams (mg) of Colistimethate	Milligrams (mg) of Colistin Base Activity (CBA)	Reference
Conversion Factor	12,500 IU	1 mg	~0.37 mg	[28]
Example Vial	2,000,000 IU	160 mg	~60 mg	[28]
Example Vial	1,000,000 IU	80 mg	~30 mg	[29]

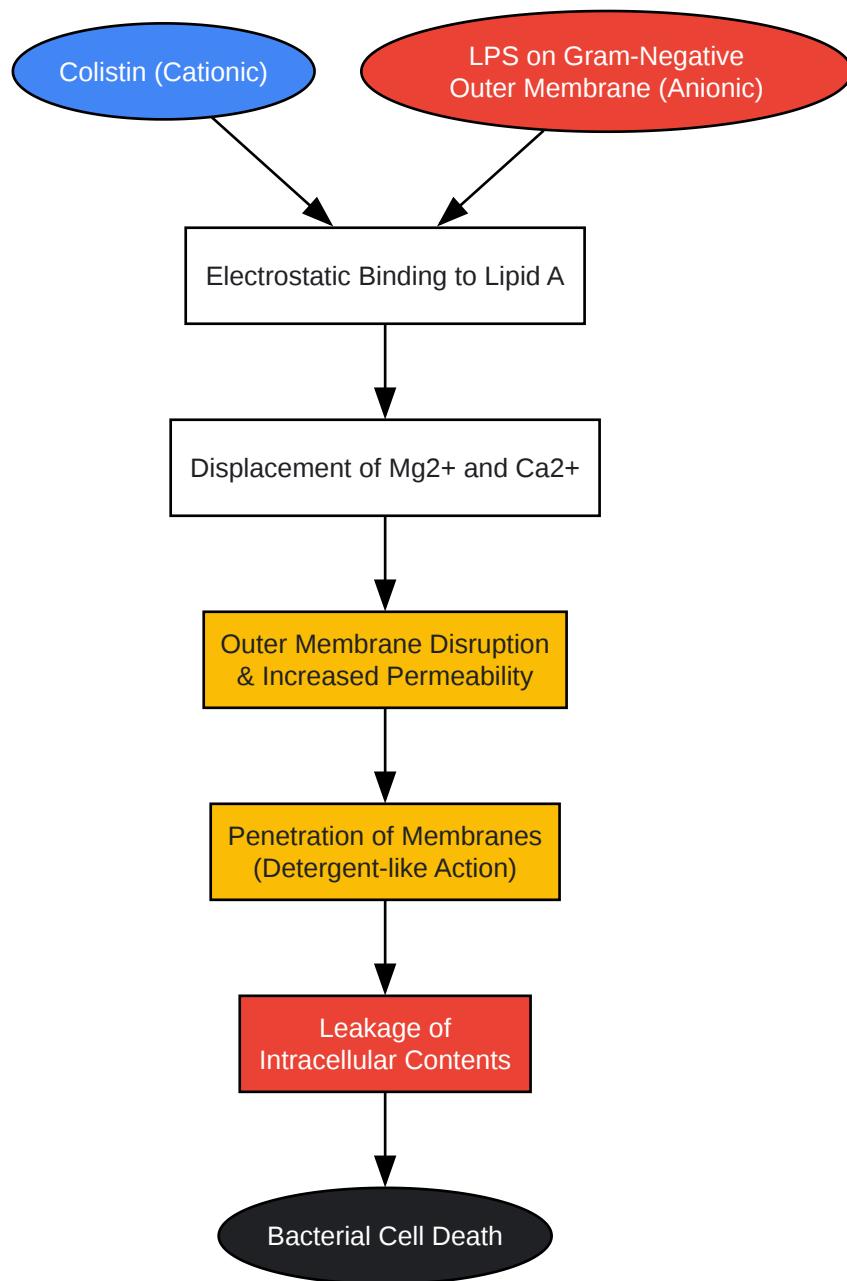
Visualizations

Biosynthesis and Synthesis Pathways


Biosynthesis of Polymyxin E (Colistin)

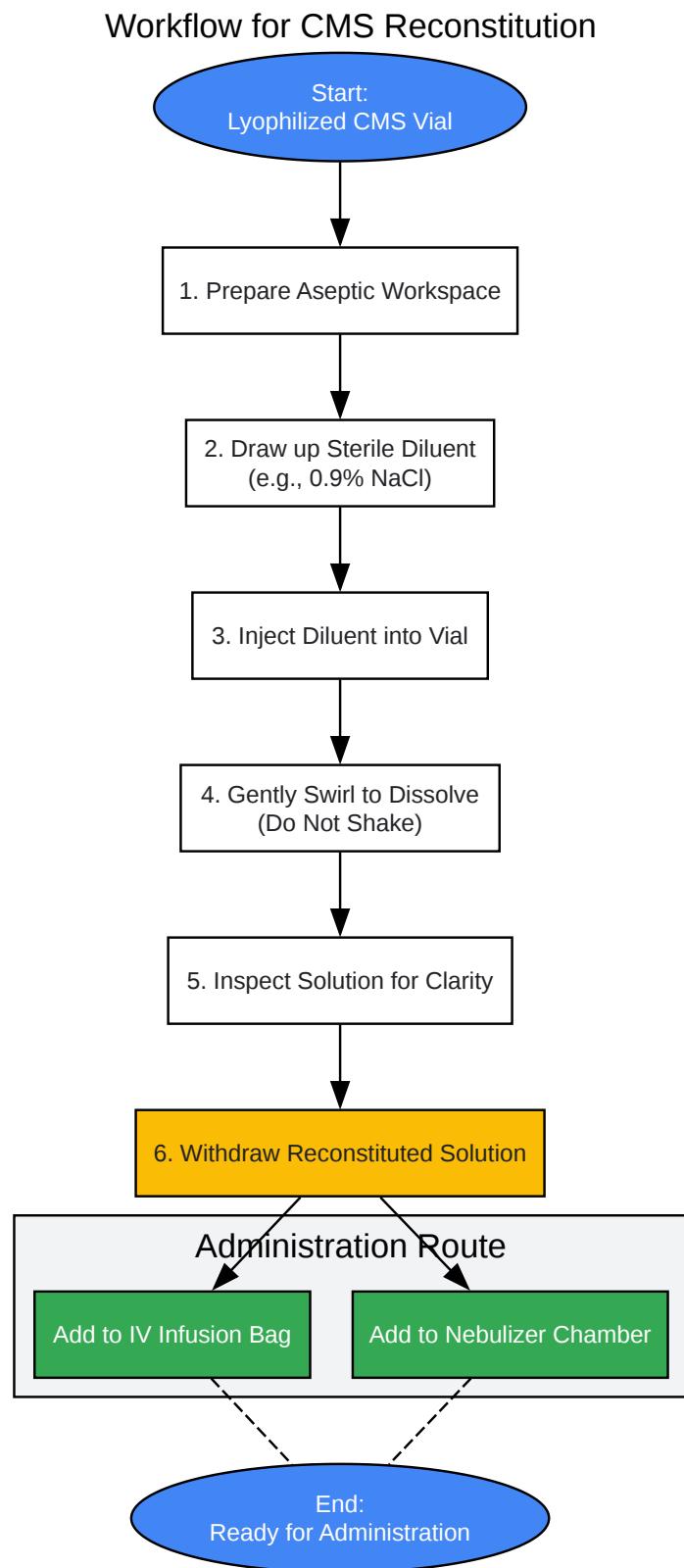
[Click to download full resolution via product page](#)

Caption: Biosynthesis of Polymyxin E via the NRPS system.


Synthesis of Colistimethate Sodium (CMS)

[Click to download full resolution via product page](#)

Caption: Chemical synthesis of CMS from colistin.


Mechanism and Experimental Workflow

Mechanism of Action of Colistin

[Click to download full resolution via product page](#)

Caption: Stepwise mechanism of colistin's bactericidal action.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for reconstituting CMS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Colistin - Wikipedia [en.wikipedia.org]
- 2. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The History of Colistin Resistance Mechanisms in Bacteria: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sapg.scot [sapg.scot]
- 9. EP2470555B1 - Method for purification of colistin and purified colistin components - Google Patents [patents.google.com]
- 10. longdom.org [longdom.org]
- 11. Colistimethate sodium [sitem.herts.ac.uk]
- 12. A Novel Validated Injectable Colistimethate Sodium Analysis Combining Advanced Chemometrics and Design of Experiments [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Colistimethate Sodium | C45H85N13O10 | CID 44585614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. globalrph.com [globalrph.com]
- 16. What is the mechanism of Colistin Sulfate? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]

- 18. droracle.ai [droracle.ai]
- 19. Polymyxin - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. independent.co.uk [independent.co.uk]
- 24. A patient's guide to administering nebulised colomycin (colistimethate sodium) at home - Buckinghamshire Healthcare NHS Trust [buckshealthcare.nhs.uk]
- 25. Administration of COLISTIMETHATE also known as colistin/Colomycin® via a conventional nebuliser | NHS Lanarkshire [nhslanarkshire.scot.nhs.uk]
- 26. bedfordshirehospitals.nhs.uk [bedfordshirehospitals.nhs.uk]
- 27. uspharmacist.com [uspharmacist.com]
- 28. Colistin Dosing Recommendations and Formulary Guidelines | Department of Internal Medicine | University of Nebraska Medical Center [unmc.edu]
- 29. web.uri.edu [web.uri.edu]
- To cite this document: BenchChem. [The Discovery and Synthesis of Colistimethate Sodium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b001327#discovery-and-synthesis-of-colistimethate-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com